molecular formula C11H10N2O2S B1597760 2-(Methylsulfonyl)-4-phenylpyrimidine CAS No. 56734-11-3

2-(Methylsulfonyl)-4-phenylpyrimidine

Cat. No.: B1597760
CAS No.: 56734-11-3
M. Wt: 234.28 g/mol
InChI Key: YERLGIVAYFLVBH-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-4-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-4-phenylpyrimidine typically involves the reaction of 4-phenylpyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Phenylpyrimidine+Methylsulfonyl chlorideThis compound\text{4-Phenylpyrimidine} + \text{Methylsulfonyl chloride} \rightarrow \text{this compound} 4-Phenylpyrimidine+Methylsulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-4-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-(Methylsulfonyl)-4-phenylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methylsulfonyl group enhances its ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfonyl)phenylpyrimidine: Similar structure but lacks the phenyl group at the 4-position.

    4-Phenylpyrimidine: Lacks the methylsulfonyl group.

    2-(Methylsulfonyl)-4-methylpyrimidine: Contains a methyl group instead of a phenyl group at the 4-position.

Uniqueness

2-(Methylsulfonyl)-4-phenylpyrimidine is unique due to the presence of both the methylsulfonyl and phenyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups enhances its versatility and applicability in various fields of research and industry.

Properties

IUPAC Name

2-methylsulfonyl-4-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-16(14,15)11-12-8-7-10(13-11)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERLGIVAYFLVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377618
Record name 2-(methylsulfonyl)-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56734-11-3
Record name 2-(methylsulfonyl)-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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